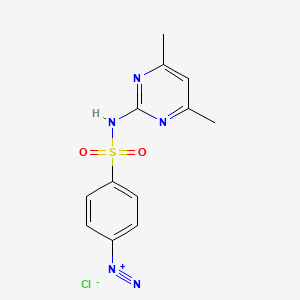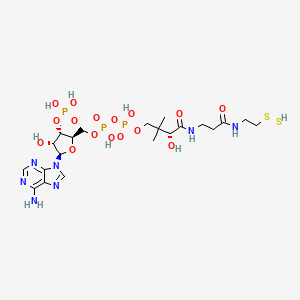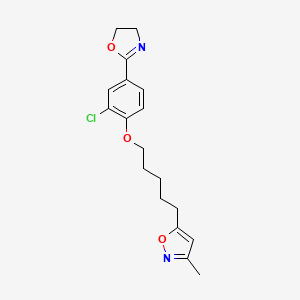
3-Dimethylallyl-4-hydroxybenzaldehyde
Vue d'ensemble
Description
3-Dimethylallyl-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C12H14O2 . It has an exact mass of 190.0994 and a molecular weight of 190.2384 .
Molecular Structure Analysis
The molecular structure of 3-Dimethylallyl-4-hydroxybenzaldehyde consists of 14 atoms . The InChI representation of its structure isInChI=1S/C12H14O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h3-4,6-8,14H,5H2,1-2H3 . Chemical Reactions Analysis
3-Dimethylallyl-4-hydroxybenzaldehyde is involved in several reactions, including R06761, R06762, and R06763 . It also plays a role in the biosynthesis of secondary metabolites and novobiocin .Applications De Recherche Scientifique
1. Vibrational Exciton Coupling in Hydrogen Bond Systems
Research on 4-hydroxybenzaldehyde crystals at different temperatures revealed insights into vibrational exciton coupling in hydrogen bond systems. This study, focusing on the polarized IR spectra of these crystals, contributes to understanding the properties of hydrogen bonds in various molecular environments (Flakus & Hachuła, 2010).
2. Synthesis Routes and Pharmaceutical Applications
4-hydroxybenzaldehyde derivatives play a significant role in the pharmaceutical and perfume industries. Their synthesis, particularly from aromatic methyl groups, is crucial for creating valuable intermediates for drug preparation. Studies highlight the challenges in this synthesis and explore catalytic oxidation methods for efficient production (Boldron et al., 2005).
3. Solubility and Solution Thermodynamics
The solubility of 4-hydroxybenzaldehyde in various organic solvents was systematically studied, providing essential data for its purification and optimization in different processes. This study contributes to the understanding of its solution behavior and thermodynamic properties (Wang, Xu, & Xu, 2017).
4. Tyrosinase Inhibitors for Medical Applications
Novel 4-hydroxybenzaldehyde derivatives were synthesized and evaluated as tyrosinase inhibitors. These findings are significant in the development of new potential inhibitors for medical applications, especially in addressing issues related to enzyme activity (Yi et al., 2010).
Propriétés
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h3-4,6-8,14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFURSFUHFDPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332134 | |
| Record name | 3-Dimethylallyl-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylallyl-4-hydroxybenzaldehyde | |
CAS RN |
54730-30-2 | |
| Record name | 4-Hydroxy-3-(3-methyl-2-buten-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54730-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Dimethylallyl-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)





![(2S,5R,9R,10R,13R,17R)-17-[(2S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1194155.png)






